1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride
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Overview
Description
1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride is a versatile compound with a unique structure that allows for various applications in scientific research. It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure . This compound is used in diverse fields ranging from drug development to organic synthesis.
Preparation Methods
The synthesis of 1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride typically involves the use of 2-aminophenol as a precursor . Various synthetic routes have been developed, including:
Condensation Reactions: A common method involves the condensation of 2-aminophenol with aldehydes or ketones under different reaction conditions and catalysts.
Catalytic Methods: Metal catalysts, nanocatalysts, and ionic liquid catalysts are often used to enhance the efficiency and yield of the synthesis.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride can be compared with other similar compounds, such as:
Benzoxazole: A parent compound with a benzene-fused oxazole ring structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzofuran: An analog without the nitrogen atom.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c12-11(6-3-7-11)10-13-8-4-1-2-5-9(8)14-10;/h1-2,4-5H,3,6-7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWTYOZXZCYMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC3=CC=CC=C3O2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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